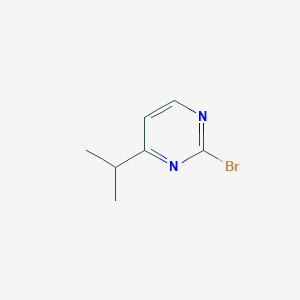
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione, also known as 6-ABDQ, is an organic compound that is widely used in research and development of new drugs and chemicals. It is a versatile building block for organic synthesis, due to its ability to form a variety of different compounds. In addition, 6-ABDQ has been used in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used in a number of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In addition, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used in biochemical and physiological studies, as it is a potent inhibitor of cytochrome P450 enzymes.
Wirkmechanismus
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione acts as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other substances, and 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione binds to the active site of the enzyme, preventing the enzyme from metabolizing the substrate. This inhibition of metabolism leads to a decrease in the bioavailability of the substrate, which can be used to study the pharmacokinetics of drugs and other compounds.
Biochemical and Physiological Effects
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used in a number of biochemical and physiological studies. It has been shown to inhibit the metabolism of drugs and other compounds, leading to a decrease in their bioavailability. In addition, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has been used to study the pharmacokinetics of drugs, as well as to study the effects of drugs on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione has a number of advantages for use in lab experiments. It is a versatile building block for organic synthesis, and it can be used to form a variety of different compounds. In addition, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione is a potent inhibitor of cytochrome P450 enzymes, making it useful for studying the pharmacokinetics of drugs and other compounds. However, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione also has some limitations. It has a low solubility in water, making it difficult to work with in aqueous solutions. Additionally, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione is a powerful inhibitor of cytochrome P450 enzymes, and its use in experiments can lead to unexpected results if not used carefully.
Zukünftige Richtungen
There are a number of potential future directions for 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione. One potential direction is to further explore its use as a building block for organic synthesis. 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione can be used to synthesize a variety of different compounds, and further research into its synthesis could lead to the development of new drugs and chemicals. Additionally, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione could be used to study the pharmacokinetics of drugs, as well as to study the effects of drugs on cellular processes. Finally, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione could be used to further explore its mechanism of action, as well as to develop new inhibitors of cytochrome P450 enzymes.
Synthesemethoden
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione is synthesized through a three-step process. First, the starting material, 7-bromo-5,8-dihydroquinoline-5,8-dione, is reacted with ammonia and sodium borohydride to form 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione. Second, the product is reacted with a base such as potassium carbonate to form 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dionate. Finally, the product is reacted with an acid such as hydrochloric acid to form 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione involves the bromination of 6-amino-5,8-dihydroquinoline-5,8-dione followed by reduction of the resulting 7-bromo-6-amino-5,8-dihydroquinoline-5,8-dione.", "Starting Materials": [ "6-amino-5,8-dihydroquinoline-5,8-dione", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 6-amino-5,8-dihydroquinoline-5,8-dione in acetic acid", "Add bromine dropwise to the solution with stirring at room temperature", "Heat the reaction mixture to 60-70°C for 2 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with water and dry it", "Dissolve the obtained 7-bromo-6-amino-5,8-dihydroquinoline-5,8-dione in ethanol", "Add hydrogen peroxide and sodium hydroxide to the solution", "Heat the reaction mixture to reflux for 2 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with water and dry it", "Recrystallize the product from ethanol to obtain pure 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione" ] } | |
CAS-Nummer |
14173-81-0 |
Produktname |
6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione |
Molekularformel |
C9H5BrN2O2 |
Molekulargewicht |
253.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



